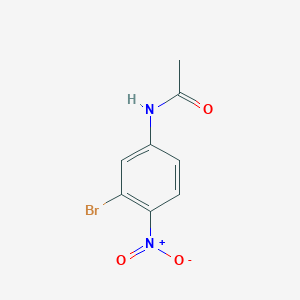
N-(3-bromo-4-nitrophenyl)acetamide
Description
N-(3-bromo-4-nitrophenyl)acetamide is a halogenated and nitrated aromatic acetamide derivative. Its structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a bromine atom at the meta (C3) position and a nitro group (-NO₂) at the para (C4) position. The molecular formula is C₈H₇BrN₂O₃, with a molecular weight of 275.06 g/mol.
The bromine and nitro groups are strong electron-withdrawing substituents, which influence the compound’s electronic distribution, reactivity, and intermolecular interactions. Such substitutions are common in medicinal chemistry for modulating biological activity and physicochemical properties .
Properties
CAS No. |
19230-47-8 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
N-(3-bromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) |
InChI Key |
VITVFULPBGHUKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key structural and electronic differences among selected acetamide derivatives
Key Observations :
- Electronic Effects: The nitro group in this compound significantly withdraws electron density, making the acetamide NH more acidic compared to non-nitrated analogs like N-(4-bromophenyl)acetamide .
- For example, N-(3-chloro-4-fluorophenyl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings due to steric and electronic interactions .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic parameters of selected acetamides
Key Observations :
- Nitro and bromine substituents in this compound are expected to reduce crystal symmetry compared to simpler analogs like N-(4-bromophenyl)acetamide, similar to the effects seen in trichloroacetamide derivatives .
- Hydrogen bonding (N–H···O) is critical for stabilizing the crystal lattice in nitro-containing acetamides, as observed in N-(3-nitrophenyl)acetamide .
Key Observations :
- Bromine and nitro groups may enhance binding to hydrophobic pockets in target proteins, as seen in FPR2 agonists with bromophenyl groups .
- The nitro group’s electron-withdrawing nature could mimic the effects of sulfonamide groups in anti-nociceptive compounds like N-[4-(piperazinylsulfonyl)phenyl]acetamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


